molecular formula C4H9ClFN B157736 (s)-3-Fluoropyrrolidine hydrochloride CAS No. 136725-53-6

(s)-3-Fluoropyrrolidine hydrochloride

Cat. No. B157736
M. Wt: 125.57 g/mol
InChI Key: LENYOXXELREKGZ-WCCKRBBISA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has transformed the way we conduct chemistry and has expanded our synthetic capabilities . This could potentially be applied to the synthesis of “(s)-3-Fluoropyrrolidine hydrochloride”, although specific synthesis methods would need to be developed.


Chemical Reactions Analysis

The chemical reactions involving “(s)-3-Fluoropyrrolidine hydrochloride” would depend on its specific structure and the conditions under which it is used. Generally, hydrochlorides can react with bases and are involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-3-Fluoropyrrolidine hydrochloride” would depend on its specific structure. Generally, hydrochlorides are soluble in water and have acidic properties .

Safety And Hazards

The safety and hazards associated with “(s)-3-Fluoropyrrolidine hydrochloride” would depend on its specific structure and how it is used. Generally, hydrochlorides can be corrosive and toxic if swallowed or in contact with skin .

Future Directions

The future directions for a compound like “(s)-3-Fluoropyrrolidine hydrochloride” could involve its use in new medications or other applications. This would depend on ongoing research and development efforts .

properties

IUPAC Name

(3S)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENYOXXELREKGZ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584527
Record name (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Fluoropyrrolidine hydrochloride

CAS RN

136725-53-6
Record name (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(+)-3-Fluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
Amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues have been prepared and evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV). …
Number of citations: 82 www.sciencedirect.com
Y Mao, XG Chen, ZX Gu, ZX Zhang… - Angewandte Chemie …, 2022 - Wiley Online Library
… In view of the fact that the chiral R- and S-3-fluoropyrrolidine hydrochloride has no absorption in this range (Figure S4c), the symmetric CD signal of R-3-FPC and S3-FPC should be the …
Number of citations: 9 onlinelibrary.wiley.com
S Ikeda, Y Kajita, M Miyamoto, K Matsumiya… - European Journal of …, 2022 - Elsevier
Cholesterol 24-hydroxylase (CH24H, CYP46A1) is a cytochrome P450 family enzyme that maintains the homeostasis of brain cholesterol. Soticlestat, a potent and selective CH24H …
Number of citations: 1 www.sciencedirect.com
H Kroth, F Oden, J Molette, H Schieferstein… - Journal of Medicinal …, 2021 - ACS Publications
The first candidate PI-2014 was tested in healthy controls and subjects with Alzheimer’s disease (AD). As PI-2014 displayed off-target binding to monoamine oxidase A (MAO-A), a new …
Number of citations: 10 pubs.acs.org
Y He, M Schild, U Grether, J Benz… - Journal of Medicinal …, 2022 - ACS Publications
Monoacylglycerol lipase (MAGL) is one of the key enzymes in the endocannabinoid system. Inhibition of MAGL has been proposed as an attractive approach for the treatment of various …
Number of citations: 4 pubs.acs.org
JM Frost, DA DeGoey, L Shi, RJ Gum… - Journal of medicinal …, 2016 - ACS Publications
The genetic validation for the role of the Na v 1.7 voltage-gated ion channel in pain signaling pathways makes it an appealing target for the potential development of new pain drugs. …
Number of citations: 29 pubs.acs.org
AD Kerekes, SJ Esposite, RJ Doll… - Journal of medicinal …, 2011 - ACS Publications
Aurora kinases are cell cycle regulated serine/threonine kinases that have been linked to cancer. Compound 1 was identified as a potent Aurora inhibitor but lacked oral bioavailability. …
Number of citations: 74 pubs.acs.org
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com
O Epstein, MC Bryan, AC Cheng… - Journal of medicinal …, 2014 - ACS Publications
The optimization of a series of aminooxazoline xanthene inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is described. An early lead compound showed robust …
Number of citations: 35 pubs.acs.org
S Chen, W Guo, X Liu, P Sun, Y Wang, C Ding… - European Journal of …, 2019 - Elsevier
Indoleamine 2, 3-dioxygenase 1 (IDO1) plays a key role in tryptophan catabolism which is an important mechanism in immune tolerance. The small molecule epacadostat is the most …
Number of citations: 20 www.sciencedirect.com

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